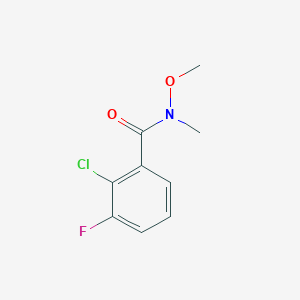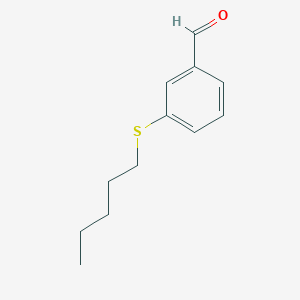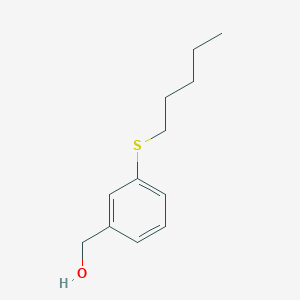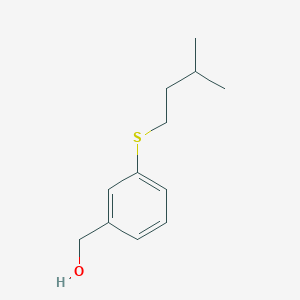
3-iso-Pentylthiobenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iso-Pentylthiobenzyl alcohol is an organic compound with the molecular formula C12H18OS. It contains a hydroxyl group (-OH) attached to a benzyl ring, which is further substituted with an iso-pentylthio group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemistry and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Pentylthiobenzyl alcohol can be achieved through several methods:
-
Hydrolysis of Halides: : Alkyl halides can be hydrolyzed in the presence of an aqueous solution of an alkali hydroxide to produce alcohols. For example, the reaction of an appropriate benzyl halide with potassium hydroxide (KOH) can yield this compound .
-
Grignard Synthesis: : This method involves the reaction of a Grignard reagent with a suitable carbonyl compound. For instance, reacting a Grignard reagent derived from iso-pentyl bromide with benzaldehyde, followed by hydrolysis, can produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
3-iso-Pentylthiobenzyl alcohol undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: : The compound can be reduced to form alkanes or other derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents .
-
Substitution: : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: SOCl2, phosphorus tribromide (PBr3), and other halogenating agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohol derivatives.
Substitution: Halogenated compounds.
科学的研究の応用
3-iso-Pentylthiobenzyl alcohol has diverse applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methods .
-
Biology: : The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antifungal properties .
-
Medicine: : Research is ongoing to investigate its potential therapeutic applications, particularly in drug development .
-
Industry: : It is used in the production of fragrances, flavors, and other specialty chemicals .
作用機序
The mechanism of action of 3-iso-Pentylthiobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The iso-pentylthio group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability .
類似化合物との比較
Similar Compounds
Benzyl Alcohol: A simpler analog with only a hydroxyl group attached to the benzyl ring.
3-Iodo-Benzyl Alcohol: Contains an iodine atom instead of the iso-pentylthio group.
Thiobenzyl Alcohol: Contains a thiol group instead of the iso-pentylthio group.
Uniqueness
3-iso-Pentylthiobenzyl alcohol is unique due to the presence of both an aromatic ring and an iso-pentylthio group. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler analogs .
特性
IUPAC Name |
[3-(3-methylbutylsulfanyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8,10,13H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQCGFFZCITGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
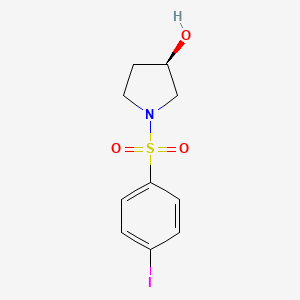
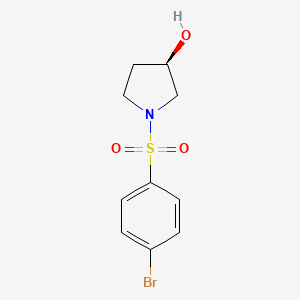
![(3R)-1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7936965.png)
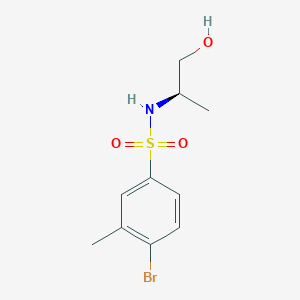
![N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B7936987.png)
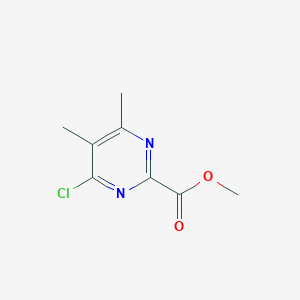
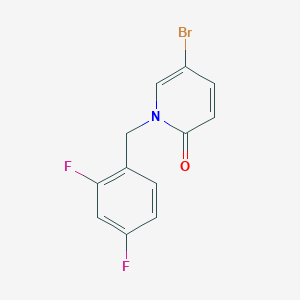
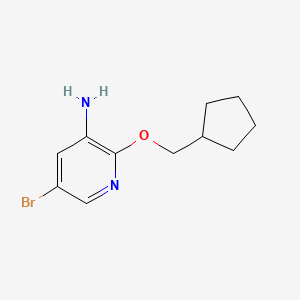
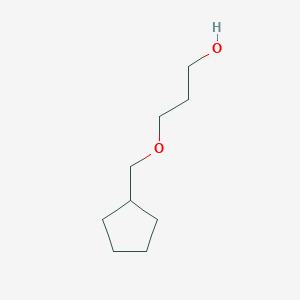
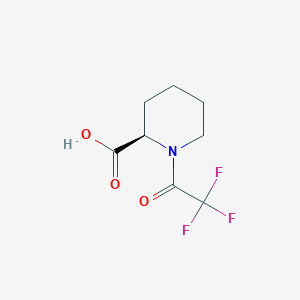
![(2R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B7937026.png)
